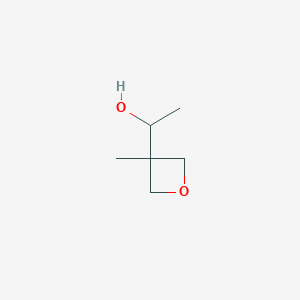

1-(3-Methyloxetan-3-yl)ethan-1-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(3-methyloxetan-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6(2)3-8-4-6/h5,7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDIWOLRRBGYHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(COC1)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Features and Chemical Relevance of 1 3 Methyloxetan 3 Yl Ethan 1 Ol

Unique Combination of Oxetane (B1205548) Ring and Secondary Alcohol Functionality

This compound features a 3,3-disubstituted oxetane ring, which is known to be more stable than monosubstituted oxetanes, and a secondary alcohol. This combination of functional groups offers multiple points for chemical modification. The secondary alcohol can undergo a wide range of classical transformations, such as oxidation to the corresponding ketone, esterification, etherification, or conversion to a leaving group for nucleophilic substitution reactions. The presence of the adjacent oxetane ring can potentially influence the reactivity and stereoselectivity of these transformations.

Foundational Role as a Key Synthetic Intermediate

While specific, detailed research findings on the direct applications of this compound are not widely reported in the literature, its foundational role as a key synthetic intermediate can be strongly inferred. Its immediate precursor, 1-(3-methyloxetan-3-yl)ethan-1-one, is a commercially available compound. researchgate.netmatrix-fine-chemicals.com The most logical and common synthetic route to this compound would be the reduction of this ketone, a standard and high-yielding transformation in organic synthesis.

The resulting secondary alcohol is a versatile intermediate. For example, it could be used to introduce the 3-methyl-3-oxetanyl-ethyl moiety into larger molecules through etherification or esterification. Dehydration of the alcohol could lead to the corresponding alkene, providing a different reactive handle. The ability to access this bifunctional molecule allows for the strategic incorporation of the desirable oxetane scaffold into a diverse range of chemical structures for various applications, including the synthesis of novel drug candidates and materials. The development of synthetic routes to novel 3,3-disubstituted oxetanes is an active area of research, highlighting the importance of building blocks like this compound. nih.govrsc.org

Established Synthetic Routes to Oxetane-Containing Alcohols

The construction of the strained four-membered oxetane ring is a key challenge in the synthesis of these alcohols. Several reliable methods have been developed to address this.

General Cyclization Reactions in Oxetane Synthesis

The formation of the oxetane ring often relies on intramolecular cyclization, where a linear molecule is induced to form a ring. The most common of these is the Williamson ether synthesis, an SN2 reaction where an alkoxide displaces a leaving group, like a halide or sulfonate, within the same molecule. beilstein-journals.orgnih.gov While effective, this method can be hampered by competing elimination reactions. beilstein-journals.orgnih.gov

Other cyclization strategies include:

Paternò-Büchi reaction : A [2+2] photocycloaddition between a carbonyl group and an alkene. beilstein-journals.orgmagtech.com.cn

Ring expansion of epoxides : Three-membered epoxide rings can be expanded to four-membered oxetanes. magtech.com.cn

C-H bond oxidative cyclization : A newer method that forms the C-O bond by activating a C-H bond. magtech.com.cn

A recent development involves a versatile method that couples Williamson etherification with alcohol C-H functionalization, providing a more direct route to oxetanes from simple alcohols under mild conditions. beilstein-journals.org

Synthesis from Precursor Molecules

The synthesis of this compound and its analogs often starts with precursor molecules that already contain the oxetane ring or are readily converted to it. A common precursor is oxetan-3-one. organic-chemistry.orgorganic-chemistry.org This ketone can be synthesized from readily available propargylic alcohols via a gold-catalyzed one-step reaction. organic-chemistry.org Another key precursor is 3-methyl-3-oxetanemethanol, which can be prepared and then elaborated to the desired alcohol. nih.gov

The synthesis of oxetanes from 1,3-diols is another important route. acs.org By selectively functionalizing one of the hydroxyl groups to a good leaving group, subsequent intramolecular cyclization can furnish the oxetane ring. acs.org For instance, enantioenriched 1,3-diols, which can be generated from the reduction of 2,3-epoxy alcohols, can be converted to oxetanes with high yield. acs.org

Formation via Grignard Reactions with Oxetane Precursors

Grignard reagents are powerful tools for forming carbon-carbon bonds. In the context of synthesizing this compound, a Grignard reagent, such as methylmagnesium bromide, can be reacted with an appropriate oxetane precursor containing a carbonyl group. masterorganicchemistry.comlibretexts.org

Specifically, the reaction of a Grignard reagent with an aldehyde or ketone results in the formation of a secondary or tertiary alcohol, respectively, after an acidic workup. libretexts.orgmasterorganicchemistry.com To synthesize this compound, which is a secondary alcohol, one would start with 3-methyloxetane-3-carbaldehyde. The methyl group from the Grignard reagent adds to the carbonyl carbon of the aldehyde, leading to the desired product.

| Starting Material | Reagent | Product | Alcohol Type |

| Methanal (Formaldehyde) | Grignard Reagent | Primary Alcohol | Primary |

| Aldehyde | Grignard Reagent | Secondary Alcohol | Secondary |

| Ketone | Grignard Reagent | Tertiary Alcohol | Tertiary |

| Ester | Grignard Reagent (2 equiv.) | Tertiary Alcohol | Tertiary |

| 1-(3-Methyloxetan-3-yl)ethan-1-one | Grignard Reagent | Tertiary Alcohol | Tertiary |

Stereoselective Synthesis of this compound and Chiral Analogs

Controlling the three-dimensional arrangement of atoms (stereochemistry) is crucial in drug discovery. The development of stereoselective methods to synthesize specific isomers of this compound and its derivatives is an active area of research.

Asymmetric Synthetic Strategies for Oxetane Derivatization

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. A key strategy for creating chiral oxetane derivatives is the desymmetrization of prochiral oxetanes. nih.govorganic-chemistry.org In this approach, a non-chiral oxetane with two identical functional groups is reacted with a chiral catalyst or reagent to selectively transform one of the groups, thereby introducing a stereocenter. nih.govorganic-chemistry.org

Chiral Brønsted acids have emerged as effective catalysts for the enantioselective desymmetrization of 3-substituted oxetanes. nsf.govresearchgate.netnih.govnih.govacs.orgrsc.org These catalysts can protonate the oxetane oxygen, activating it for nucleophilic attack and controlling the stereochemical outcome of the ring-opening. This has been successfully applied to synthesize chiral tetrahydrothiophenes, tetrahydroselenophenes, and 1,4-benzoxazepines. nsf.govnih.govnih.govacs.org

Another powerful technique is the iridium-catalyzed enantioselective C-C coupling of primary alcohols with vinyl epoxides, which can produce oxetanes with all-carbon quaternary stereocenters. nih.gov

Diastereoselective and Enantioselective Approaches

Many synthetic methods for oxetanes exhibit diastereoselectivity, meaning they favor the formation of one diastereomer over another. For example, the hydrosilylation of homopropargylic alcohols followed by iodocyclization provides a diastereoselective route to substituted oxetanes. qub.ac.uk Similarly, the Paternò-Büchi reaction can proceed with high diastereoselectivity under certain conditions. mdpi.com

Enantioselective approaches often involve the use of chiral catalysts or starting materials. For instance, chiral phosphoric acids have been used to catalyze the enantioselective desymmetrization of oxetanes, affording chiral products in high enantiomeric excess. organic-chemistry.orgacs.org The use of chiral auxiliaries, such as tert-butylsulfinamide, can also direct the stereochemical outcome of reactions to produce enantioenriched pyrrolidines from oxetane precursors. organic-chemistry.org

The development of these stereoselective methods is critical for accessing specific, biologically active isomers of this compound and its derivatives for medicinal chemistry applications.

| Method | Catalyst/Reagent | Outcome |

| Asymmetric Desymmetrization | Chiral Brønsted Acid | Enantioselective ring-opening |

| Iridium-Catalyzed Coupling | Iridium Complex with Chiral Ligand | Enantioselective C-C bond formation |

| Hydrosilylation-Iodocyclization | - | Diastereoselective oxetane formation |

| Chiral Auxiliary Approach | tert-Butylsulfinamide | Diastereoselective synthesis |

| Organocatalysis | Chiral Phosphoric Acid | Enantioselective desymmetrization |

Preparation of Functionalized Oxetane Derivatives for Subsequent Transformations

The synthesis of complex oxetane structures often relies on the preparation of versatile, functionalized building blocks that can be elaborated in later steps. Key intermediates for the synthesis of this compound include amine and aldehyde derivatives of 3-methyloxetane.

Synthesis of (3-Methyloxetan-3-yl)methanamine (B121042) and Related Amine Derivatives

(3-Methyloxetan-3-yl)methanamine is a valuable precursor that can be synthesized from the corresponding alcohol, (3-methyloxetan-3-yl)methanol. One documented method involves the conversion of the alcohol to a suitable leaving group, such as a sulfonate ester (e.g., mesylate or tosylate), followed by nucleophilic substitution with ammonia (B1221849) or a protected amine equivalent. google.com For instance, (3-ethyloxetan-3-yl)methanol has been reacted with methanesulfonyl chloride and then with ammonia to yield (3-ethyloxetan-3-yl)methanamine. google.com A similar strategy can be applied to the methyl analogue.

Another approach involves the direct amination of (3-methyloxetan-3-yl)methanol. This has been achieved using ammonia at elevated pressure and temperature in the presence of a ruthenium catalyst. google.com Furthermore, a method has been described for producing (3-methyloxetan-3-yl)methanamine by reacting 3-(chloromethyl)-3-methyloxetane (B1585086) with liquid ammonia in a high-pressure reactor. google.com

For more complex amine derivatives, such as N-substituted analogues, a multi-step sequence can be employed starting from 3-(bromomethyl)oxetane-3-carboxylic acid. This acid can be converted to an isocyanate intermediate using a reagent like diphenylphosphoryl azide (B81097) (DPPA), which then reacts with an alcohol to form a carbamate. Subsequent reaction with an amine followed by deprotection can yield the desired substituted aminomethyl oxetane. researchgate.net

Chemical Modifications Leading to this compound

The synthesis of the target secondary alcohol, this compound, can be effectively achieved through the reaction of an organometallic reagent with an appropriate oxetane-based electrophile. A highly plausible and documented route involves the use of oxetane-3-carboxaldehyde as a key intermediate.

The preparation of oxetane-3-carboxaldehyde can be accomplished via the oxidation of oxetane-3-methanol using an oxidizing agent such as pyridinium (B92312) dichromate (PDC). beilstein-journals.org Due to the potential sensitivity of the oxetane ring, the crude aldehyde is often used immediately in the subsequent step without extensive purification. beilstein-journals.org

The crucial carbon-carbon bond-forming step is the addition of a methyl group to the aldehyde. This is typically carried out using a methyl Grignard reagent, such as methylmagnesium bromide (MeMgBr), or methyllithium. The nucleophilic methyl group attacks the electrophilic carbonyl carbon of oxetane-3-carboxaldehyde, and subsequent aqueous workup yields the desired secondary alcohol, this compound. beilstein-journals.org

An alternative, though less direct, pathway from (3-methyloxetan-3-yl)methanamine would involve its conversion to a diazonium salt, followed by hydrolysis. However, this method can be prone to rearrangements and side reactions, making the Grignard addition to the corresponding aldehyde a more controlled and reliable approach.

Industrial Production Considerations for Oxetane Scaffolds

The increasing demand for oxetane-containing compounds in the pharmaceutical industry has driven the development of scalable synthetic routes. guidechem.comchemicalbook.com For the industrial production of this compound and its precursors, several factors are critical, including the availability and cost of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification.

A key starting material for many 3-substituted oxetanes is 3-methyl-3-oxetanemethanol. thermofisher.comsigmaaldrich.comacs.org Its synthesis on a large scale is a crucial first step. The Williamson ether synthesis is a common strategy for forming the oxetane ring, typically involving the intramolecular cyclization of a 1,3-diol where one of the hydroxyl groups has been converted into a good leaving group. For industrial applications, process optimization to maximize yield, minimize waste, and ensure safe handling of reagents is paramount.

The synthesis of oxetane-3-carboxaldehyde, a key intermediate, from oxetan-3-methanol via oxidation has been reported in the literature, and scaling up this process would require careful selection of the oxidizing agent to ensure cost-effectiveness and operational safety. beilstein-journals.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 3 Methyloxetan 3 Yl Ethan 1 Ol

Oxetane (B1205548) Ring-Opening Reactions

The significant ring strain of the oxetane in 1-(3-methyloxetan-3-yl)ethan-1-ol, estimated to be around 106 kJ/mol, is a primary driver for its reactivity, making the C-O bonds susceptible to cleavage under various conditions. nih.gov

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the oxetane oxygen of this compound is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack to cleave the strained ring. The regioselectivity of this attack is dependent on the nature of the nucleophile and the stability of the potential carbocationic intermediates.

In the presence of a nucleophile, the reaction can proceed via an SN1 or SN2-like mechanism. An SN1-like pathway would involve the formation of a tertiary carbocation at the C3 position of the oxetane ring, which is stabilized by the methyl group. Subsequent attack by a nucleophile would lead to the corresponding 1,3-diol derivative. Conversely, an SN2-like mechanism would involve the nucleophile attacking one of the methylene (B1212753) carbons of the oxetane ring.

For instance, the acid-catalyzed hydrolysis of oxetanes yields 1,3-diols. libretexts.org In the case of this compound, this would result in the formation of 2-methyl-2-(1-hydroxyethyl)propane-1,3-diol. The reaction proceeds through protonation of the oxetane oxygen, followed by the attack of a water molecule.

| Catalyst | Nucleophile | Product | Mechanism |

| Strong Acid (e.g., H₂SO₄) | Water | 2-Methyl-2-(1-hydroxyethyl)propane-1,3-diol | SN1-like |

| Lewis Acid (e.g., BF₃·OEt₂) | Halide | 3-Halo-2-methyl-2-(1-hydroxyethyl)propan-1-ol | SN2-like |

This table represents plausible reaction pathways based on general principles of oxetane chemistry, as specific experimental data for this compound is limited in the reviewed literature.

Base-Mediated Ring Opening Mechanisms

The ring-opening of oxetanes can also be initiated by strong bases, although this is generally less facile than acid-catalyzed cleavage unless the ring is activated by electron-withdrawing groups. For this compound, a strong base like an organolithium reagent or a Grignard reagent could potentially attack one of the less sterically hindered methylene carbons of the oxetane ring in an SN2 fashion. acs.orgkhanacademy.org This would result in the formation of a tertiary alcohol after workup.

The secondary alcohol of this compound can be deprotonated by a strong base such as sodium hydride to form an alkoxide. stackexchange.com However, this is less likely to lead to an intermolecular ring-opening reaction unless an external electrophile is present.

| Reagent | Product | Mechanism |

| Organolithium (e.g., n-BuLi) | 3-Methyl-3-(1-hydroxyethyl)heptan-1-ol | SN2 |

| Grignard Reagent (e.g., MeMgBr) | 2-Methyl-4-(3-methyloxetan-3-yl)butan-2-ol | SN2 |

This table illustrates potential reactions based on the known reactivity of oxetanes with strong nucleophiles. Specific experimental validation for this compound is not extensively documented.

Radical-Mediated Ring Opening and Fragmentation Pathways

Recent studies have explored the radical-mediated ring-opening of oxetanes, offering alternative synthetic strategies. researchgate.netchemrxiv.org These reactions can be initiated by photolysis or by using radical initiators. acs.orgacs.org For this compound, a radical could be generated at the C3 position, leading to a ring-opened radical intermediate. This intermediate could then undergo further reactions, such as fragmentation or addition to other molecules. For example, cobalt-catalyzed reactions have been shown to generate C-centered alkyl radicals from oxetanes. researchgate.netchemrxiv.org

The fragmentation pathway could lead to the formation of acetone (B3395972) and other smaller molecules. The specific products would depend on the reaction conditions and the fate of the generated radical species.

Intramolecular Ring-Opening Cyclizations

The presence of the hydroxyl group in the ethan-1-ol moiety allows for the possibility of intramolecular ring-opening cyclization reactions. Under acidic conditions, the oxetane ring can open to form a carbocationic intermediate, which can then be trapped by the internal hydroxyl group to form a new heterocyclic ring system, such as a substituted tetrahydrofuran (B95107). mdpi.com

Specifically, acid-catalyzed intramolecular cyclization of this compound could potentially lead to the formation of 2,2,5-trimethyltetrahydrofuran-5-ol. This type of cyclization is a known pathway for related hydroxyalkyl-substituted cyclic ethers. mdpi.com

| Catalyst | Product | Key Intermediate |

| Brønsted Acid (e.g., H₂SO₄) | 2,2,5-Trimethyltetrahydrofuran-5-ol | Tertiary carbocation |

| Lewis Acid (e.g., Sc(OTf)₃) | 2,2,5-Trimethyltetrahydrofuran-5-ol | Coordinated oxonium ion |

This table outlines a plausible intramolecular cyclization pathway. Detailed experimental studies on this compound are required for confirmation.

Transformations of the Ethan-1-ol Moiety

The secondary alcohol group in this compound can undergo various transformations, with dehydration being a key reaction.

Dehydration Reactions of the Secondary Alcohol Group

The dehydration of the secondary alcohol in this compound can be achieved using strong acids like sulfuric acid or phosphoric acid at elevated temperatures. byjus.comlibretexts.orglibretexts.orgchemistrysteps.comlibretexts.orgchemguide.co.uk This elimination reaction would lead to the formation of 3-methyl-3-(1-vinyl)oxetane. The reaction typically proceeds through an E1 mechanism for secondary alcohols, involving the formation of a secondary carbocation intermediate after protonation of the hydroxyl group and loss of water. byjus.comlibretexts.orglibretexts.org

A competing reaction under these conditions could be the acid-catalyzed ring-opening of the oxetane, as discussed in section 3.1.1. The reaction conditions, such as temperature and acid concentration, would likely play a crucial role in determining the predominant product. libretexts.orgyoutube.com

| Reagent | Product | Mechanism |

| Concentrated H₂SO₄, heat | 3-Methyl-3-(1-vinyl)oxetane | E1 |

| Phosphoric Acid, heat | 3-Methyl-3-(1-vinyl)oxetane | E1 |

This table presents the expected outcome of the dehydration reaction based on established mechanisms for secondary alcohols. The potential for competing oxetane ring-opening should be considered.

Substitution Reactions of the Hydroxyl Group (e.g., Conversion to Alkyl Halides, Tosylates)

The hydroxyl group of an alcohol is inherently a poor leaving group. libretexts.org To facilitate substitution reactions, it must first be converted into a better leaving group. libretexts.org This is typically achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester, such as a tosylate. libretexts.orgyoutube.com

Conversion to Alkyl Halides:

The direct conversion of alcohols to alkyl halides can be accomplished using strong hydrohalic acids (HCl, HBr, HI). libretexts.org The reaction of a secondary alcohol like this compound with a strong acid like HBr would likely proceed through an S(_N)1 mechanism. libretexts.org The initial step involves the protonation of the hydroxyl group to form an oxonium ion, which then departs as a water molecule to generate a secondary carbocation. youtube.com This carbocation is then attacked by the halide ion to yield the corresponding alkyl halide. It is important to note that the acidic conditions required for this transformation could potentially lead to the ring-opening of the strained oxetane moiety, a competing reaction pathway that must be considered. nih.govacs.org

Alternative reagents for converting alcohols to alkyl halides include phosphorus tribromide (PBr(_3)) and thionyl chloride (SOCl(_2)). youtube.com These reagents are often preferred for primary and secondary alcohols as they typically proceed via an S(_N)2 mechanism, which can help to avoid carbocation rearrangements. youtube.com In the case of this compound, the use of PBr(_3) or SOCl(_2) would likely lead to the formation of 1-bromo- or 1-chloro-1-(3-methyloxetan-3-yl)ethane, respectively.

Conversion to Tosylates:

A widely used method for activating a hydroxyl group for substitution is its conversion to a tosylate ester. This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine. youtube.com The resulting tosylate is an excellent leaving group, readily displaced by a wide range of nucleophiles. This method is advantageous as it proceeds under milder conditions than those required for direct conversion to alkyl halides, thus preserving the integrity of the oxetane ring. The formation of 1-(3-methyloxetan-3-yl)ethyl tosylate would provide a versatile intermediate for further synthetic transformations. lookchem.com

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-(3-methyloxetan-3-yl)ethan-1-one. nih.govmatrix-fine-chemicals.com A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and reaction conditions. Common reagents for the oxidation of secondary alcohols include chromate-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO(_3) in aqueous acetone with sulfuric acid), as well as milder, non-chromium-based methods such as the Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base) or the Dess-Martin periodinane oxidation. Given the potential sensitivity of the oxetane ring to strongly acidic conditions, milder methods like the Swern or Dess-Martin oxidations may be preferable to prevent undesired ring-opening.

Conversely, the reduction of the corresponding ketone, 1-(3-methyloxetan-3-yl)ethan-1-one, would yield this compound. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)). These hydride reagents are effective for the reduction of ketones to secondary alcohols.

Esterification and Etherification Reactions

Esterification:

The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. thermofisher.com However, the acidic conditions of this reaction could pose a risk to the stability of the oxetane ring. nih.govacs.org A milder alternative is to use an acid chloride or anhydride (B1165640) in the presence of a base like pyridine. This method avoids the use of strong acids and typically proceeds under more gentle conditions. For example, reaction with acetyl chloride would yield 1-(3-methyloxetan-3-yl)ethyl acetate.

Etherification:

Etherification of the alcohol can be achieved through various methods. The Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. However, the use of a strong base to form the alkoxide could potentially lead to side reactions. A milder, acid-catalyzed method for the synthesis of 3,3-disubstituted oxetane ethers has been reported. rsc.org This approach utilizes Brønsted acid catalysis to selectively activate the tertiary benzylic alcohols of 3-aryloxetan-3-ols for reaction with other alcohols, keeping the oxetane ring intact. rsc.org While this compound is not a tertiary benzylic alcohol, this suggests that acid-catalyzed etherification could be a viable pathway under carefully controlled conditions.

Isomerization Phenomena and Chemical Stability Considerations

The stability of the oxetane ring is a critical factor in the chemistry of this compound. The inherent ring strain of the four-membered ether makes it susceptible to ring-opening reactions under certain conditions. nih.gov

Isomerization of Oxetane-Carboxylic Acids to Lactones and Analogous Transformations

Recent studies have highlighted the instability of many oxetane-carboxylic acids, which can readily isomerize to form lactones, particularly upon heating or even during storage at room temperature. nih.govnih.govacs.org This isomerization is thought to proceed via an intramolecular nucleophilic attack of the carboxylate on the oxetane ring, a process that can be facilitated by protonation of the oxetane oxygen. ic.ac.uk While this compound does not possess a carboxylic acid group, this phenomenon underscores the potential for intramolecular reactions involving the hydroxyl group under certain conditions. For instance, in the presence of an acid catalyst, the hydroxyl group could potentially act as an internal nucleophile, leading to ring-opening or rearrangement products.

Stability of the Oxetane Ring in Diverse Chemical Environments

The stability of the oxetane ring is highly dependent on its substitution pattern and the chemical environment. nih.gov Generally, 3,3-disubstituted oxetanes exhibit greater stability compared to other substitution patterns. nih.govacs.org This increased stability is attributed to steric hindrance, which blocks the approach of external nucleophiles to the C-O σ* antibonding orbital. nih.gov However, even 3,3-disubstituted oxetanes can undergo ring-opening, especially under acidic conditions, if an internal nucleophile, such as an alcohol or amine, is present. nih.govacs.org

The oxetane ring in compounds like this compound is generally stable under neutral and basic conditions. However, it is susceptible to cleavage by strong acids, which can protonate the ring oxygen and facilitate nucleophilic attack. Oxetane ethers have demonstrated excellent chemical stability across a range of conditions, including improved stability compared to analogous esters under basic and reducing conditions. rsc.org For instance, a secondary alcohol oxetane ether showed some instability in 1 M aqueous HCl, presumably due to the reformation of an oxetane carbocation, highlighting the influence of steric factors on stability. rsc.org

Advanced Applications of 1 3 Methyloxetan 3 Yl Ethan 1 Ol in Chemical Synthesis and Materials Science

Role as a Key Building Block in Complex Organic Molecule Synthesis

The presence of both a secondary alcohol and an oxetane (B1205548) ring in 1-(3-Methyloxetan-3-yl)ethan-1-ol offers multiple reaction sites, rendering it a valuable precursor for the synthesis of complex organic molecules, particularly heterocyclic compounds.

Integration into Heterocyclic Compounds (e.g., Benzimidazoles, Tetrazines)

While direct experimental data on the use of this compound in the synthesis of benzimidazoles and tetrazines is not extensively documented, established synthetic methodologies for related oxetane derivatives provide a strong basis for its potential applications.

Benzimidazoles: The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid. nih.govrhhz.netorganic-chemistry.orgthieme-connect.deorganic-chemistry.org For instance, a one-pot synthesis can be achieved by reacting o-phenylenediamine with an aldehyde in the presence of an oxidizing agent like Oxone®. thieme-connect.deorganic-chemistry.org In the case of this compound, a plausible pathway would involve its oxidation to the corresponding ketone, 1-(3-methyloxetan-3-yl)ethan-1-one. This ketone could then undergo condensation with an o-phenylenediamine derivative to form the benzimidazole (B57391) ring. Research has demonstrated the successful fusion of spirocyclic oxetanes onto benzimidazole systems through oxidative cyclization of o-cycloalkylaminoacetanilides, highlighting the compatibility of the oxetane motif in such transformations. nih.gov

A proposed synthetic route is outlined below:

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| 1 | This compound | Oxidizing Agent (e.g., PCC, DMP) | Inert Solvent | 1-(3-Methyloxetan-3-yl)ethan-1-one |

| 2 | 1-(3-Methyloxetan-3-yl)ethan-1-one | o-Phenylenediamine | Acid catalyst (e.g., HCl) or Oxidant (e.g., Oxone®) | 2-(1-(3-Methyloxetan-3-yl)ethyl)benzimidazole |

Tetrazines: The synthesis of unsymmetrical tetrazines has been achieved from carboxylic ester precursors derived from 3-methyl-3-oxetanemethanol. tue.nlmdpi.com This suggests a viable route for incorporating the this compound moiety into a tetrazine scaffold. The secondary alcohol of this compound could be esterified with a suitable carboxylic acid. This resulting ester could then potentially undergo a one-pot conversion into a 3-thiomethyltetrazine, which serves as a versatile intermediate for further functionalization. tue.nlmdpi.com The development of new methods for synthesizing functionalized tetrazines is of significant interest for applications in bioorthogonal chemistry. nih.gov

Precursor for Chirality Introduction into Target Structures

The secondary alcohol in this compound constitutes a chiral center, making this compound a valuable precursor for introducing stereochemistry into target molecules. The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. nih.gov

Methods for obtaining chiral oxetanols include the enantioselective reductive coupling of allylic acetates with oxetanones, mediated by an iridium-tol-BINAP catalyst and 2-propanol. nih.gov This approach has been successful in producing chiral α-stereogenic oxetanols. nih.gov Another strategy involves the asymmetric desymmetrization of oxetanes using a chiral Brønsted acid catalyst, which can generate all-carbon quaternary stereocenters with high enantioselectivity. nsf.gov

For this compound, which is a racemic mixture, chiral resolution can be employed to separate the enantiomers. wikipedia.org This can be achieved through several techniques:

Crystallization of diastereomeric salts: The racemic alcohol can be reacted with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts. These salts often exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers. wikipedia.org

Chiral column chromatography: This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. nih.gov

Once the enantiomerically pure form of this compound is obtained, it can be used in stereoselective syntheses to impart chirality to more complex molecules. organic-chemistry.orgnih.gov The defined stereochemistry of the alcohol and the adjacent quaternary center can direct the stereochemical outcome of subsequent reactions.

Polymerization Applications of Oxetane Derivatives

The inherent ring strain of the oxetane ring (approximately 107 kJ/mol) makes it susceptible to ring-opening polymerization (ROP), a process that can be initiated by cationic, and in some cases, anionic species. nih.govwikipedia.org This reactivity allows for the synthesis of polyethers with unique properties.

Mechanisms of Ring-Opening Polymerization (ROP) for Oxetane Monomers

Cationic Ring-Opening Polymerization (CROP): This is the most common method for polymerizing oxetanes. acs.orgresearchgate.net The polymerization is typically initiated by strong protic acids, Lewis acids (e.g., BF₃·OEt₂), or carbocationic salts. nih.gov The propagation proceeds through a tertiary oxonium ion intermediate. nih.govresearchgate.net CROP can occur via two competing mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net In the ACE mechanism, the monomer attacks the cationic end of the growing polymer chain. In the AM mechanism, the initiator protonates a monomer, which is then attacked by the hydroxyl group of another monomer or the growing polymer chain.

Anionic Ring-Opening Polymerization (AROP): While less common for oxetanes, AROP can be achieved under specific conditions, particularly for oxetanes bearing activating functional groups. tue.nlacs.orgrsc.org For instance, the anionic polymerization of oxetane has been accomplished using an initiating system based on a tetraoctylammonium bromide/trialkylaluminum complex. rsc.org Oxetanes containing hydroxyl groups, such as (3-methyl-3-hydroxymethyl)oxetane, have been polymerized anionically using potassium tert-butoxide in the presence of a crown ether. nih.gov

Potential for this compound as a Monomer or Initiator in ROP

Based on studies of structurally similar monomers, this compound holds significant potential in ring-opening polymerization.

As a Monomer: The presence of the hydroxyl group in this compound can influence the polymerization process. In cationic ROP, hydroxyl-functionalized oxetanes can act as chain transfer agents, which can be utilized to control the molecular weight of the resulting polymer. iaea.org The polymerization of similar monomers like 3-ethyl-3-(hydroxymethyl)oxetane via cationic ROP has been shown to produce hyperbranched polyethers. mdpi.comnih.gov It is anticipated that this compound would behave similarly, leading to the formation of polyethers with pendant secondary alcohol groups.

As an Initiator: The secondary alcohol of this compound can also serve as an initiator for the ROP of other cyclic monomers, such as lactones or other epoxides, after deprotonation to form an alkoxide. This would result in polymers with a terminal oxetane moiety, which could then be used for further functionalization or cross-linking reactions.

Development of Advanced Polymeric Materials with Oxetane-Derived Units

The incorporation of oxetane units into polymer backbones imparts unique and desirable properties to the resulting materials. Polyoxetanes are considered engineering polymers with applications ranging from energetic binders to precursors for polyurethanes. nih.govwikipedia.orgnih.gov

The polymers derived from this compound would possess pendant secondary hydroxyl groups along the polyether backbone. These hydroxyl groups offer sites for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications. For example, these hydroxyl groups could be esterified or etherified to introduce different functionalities, altering the polymer's solubility, thermal properties, and chemical resistance.

Furthermore, the presence of the oxetane ring itself in a polymer structure can lead to materials with improved thermal stability and mechanical properties. Copolymers of oxetanes with other cyclic ethers like tetrahydrofuran (B95107) are used to create soft segments in polyurethanes and other elastomers. wikipedia.org The development of polymers from functionalized oxetanes like this compound opens avenues for creating advanced materials such as liquid crystals, polymer electrolytes, and hydrophobic materials. mdpi.com The ability to create both linear and hyperbranched architectures further expands the potential applications of these oxetane-derived polymers in materials science. mdpi.comnih.gov

Design of Catalysts and Ligands Incorporating Oxetane Structures

The inherent ring strain of oxetanes makes them valuable precursors for the synthesis of more complex heterocyclic systems, including those that can serve as chiral ligands in asymmetric catalysis. researchgate.netresearchgate.net While direct applications of this compound in catalysis are still emerging, the broader class of functionalized oxetanes provides a clear pathway for its potential use.

A prominent strategy involves the ring-opening of oxetanes to form other valuable heterocyclic structures. For instance, research has demonstrated that 3-amido-substituted oxetanes can undergo a smooth, acid-catalyzed intramolecular cyclization to yield 2-oxazolines. nih.gov Oxazolines are a critical component of widely used chiral ligands, such as the BOX (bis(oxazoline)) and PyBOX (pyridine-bis(oxazoline)) families, which have been successfully employed in a multitude of metal-catalyzed asymmetric reactions. nih.govrsc.orgacs.org

The synthesis of these ligands from oxetane precursors is notable for its mild conditions and the ability to generate valuable bidentate ligands. nih.gov The process typically involves the activation of the oxetane with a Lewis acid, such as Indium(III) triflate (In(OTf)₃), which facilitates the intramolecular ring-opening and subsequent formation of the oxazoline (B21484) ring. nih.gov This methodology allows for the creation of a diverse library of oxazoline-based ligands, including those with potential applications in palladium-catalyzed allylic substitutions. nih.gov

The following table summarizes the synthesis of various 2-oxazoline derivatives from 3-amido oxetane precursors, highlighting the efficiency and versatility of this approach.

Table 1: Synthesis of 2-Oxazolines from 3-Amido Oxetane Precursors nih.gov

| Entry | Amide Substituent (R) | Catalyst (mol%) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | In(OTf)₃ (10) | CH₂Cl₂ | 93 |

| 2 | 4-Methoxyphenyl | In(OTf)₃ (10) | CH₂Cl₂ | 92 |

| 3 | 4-Nitrophenyl | In(OTf)₃ (10) | CH₂Cl₂ | 95 |

| 4 | 2-Naphthyl | In(OTf)₃ (10) | CH₂Cl₂ | 94 |

| 5 | Cyclohexyl | In(OTf)₃ (10) | CH₂Cl₂ | 85 |

| 6 | tert-Butyl | In(OTf)₃ (10) | CH₂Cl₂ | 88 |

Furthermore, the development of synthetic routes to chiral α-stereogenic oxetanols through iridium-catalyzed reductive couplings has expanded the toolbox for creating unique chiral building blocks. nih.gov These oxetanols are valuable precursors for more complex chiral ligands. The ability to control stereochemistry at the carbinol center, such as in this compound, is crucial for the design of effective enantioselective catalysts.

Integration into Novel Material Platforms (e.g., Ionizable Lipids for Delivery Systems)

The unique physicochemical properties of the oxetane motif—specifically its polarity, metabolic stability, and three-dimensional character—make it an attractive component for advanced materials. acs.orgacs.org These properties are particularly beneficial in the design of drug delivery systems, where fine-tuning solubility, lipophilicity, and biological interactions is paramount. acs.orgnih.gov

A groundbreaking area of application for oxetane structures is in the development of ionizable lipids for the delivery of nucleic acid therapeutics, such as messenger RNA (mRNA). nih.gov Ionizable lipids are a critical component of lipid nanoparticles (LNPs), which protect the mRNA cargo and facilitate its delivery into cells. acs.orgrsc.org The chemical structure of the ionizable lipid, particularly its headgroup, dictates the efficacy of the LNP.

Recent research has explored the use of cyclic ether headgroups in ionizable lipids, including those containing an oxetane ring. nih.gov In a systematic study, a library of ionizable lipids with secondary amine cyclic ether headgroups was synthesized and evaluated for in vivo mRNA delivery. This work demonstrated that cyclic ether headgroups ranging from four to six-membered rings were well-tolerated and that a spirocyclic oxetane could be successfully incorporated without compromising activity. nih.gov

The structure-activity relationship (SAR) studies from this research provide valuable insights into how small structural modifications can impact the performance of ionizable lipids. The table below illustrates the effect of different cyclic ether headgroups on mRNA delivery efficiency.

Table 2: In Vivo Performance of Ionizable Lipids with Various Cyclic Ether Headgroups nih.gov

| Lipid Structure (Headgroup) | Ring Size | Relative Luciferase Expression (in vivo) |

|---|---|---|

| Tetrahydrofuran | 5 | High |

| Tetrahydropyran | 6 | High |

| Oxetane (Spirocyclic) | 4 | Moderate-High |

| Methylated Oxetane | 4 | Low |

These findings are significant as they validate the use of the oxetane motif as a viable component in the design of next-generation ionizable lipids for gene delivery. The polarity and compact nature of the oxetane ring can influence the pKa of the ionizable lipid and its interactions within the endosomal compartment, which are critical for efficient mRNA release. nih.govnih.gov

Beyond lipid nanoparticles, oxetane-functionalized monomers, such as (3-ethyl-3-hydroxymethyl)oxetane, are used in ring-opening polymerization to create hyperbranched polyethers (polyoxetanes). koreascience.krmdpi.com These polymers have potential applications as adhesives and coatings due to their unique network structure and the presence of hydroxyl groups that can engage in hydrogen bonding. mdpi.com The ability to create crosslinkable oxetane-functionalized polymers also opens doors for their use in stabilizing the morphology of bulk heterojunction solar cells. rsc.org The versatility of oxetane-containing building blocks like this compound suggests their potential for incorporation into a wide array of functional polymers and advanced materials.

Computational and Theoretical Investigations into the Chemistry of 1 3 Methyloxetan 3 Yl Ethan 1 Ol

Quantum Chemical Calculations for Reaction Mechanisms and Energetics

Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental in elucidating the pathways of chemical reactions. For a hypothetical reaction involving an oxetane (B1205548) derivative, these calculations could map the potential energy surface, identifying transition states and intermediates. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

Hypothetical Reaction Energetics Data Table: (Note: This data is illustrative and not based on actual calculations for 1-(3-Methyloxetan-3-yl)ethan-1-ol)

| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |

|---|---|---|---|

| Reactant to Transition State 1 | N/A | N/A | 25.4 |

| Transition State 1 to Intermediate | -15.2 | -14.8 | 5.1 |

| Intermediate to Transition State 2 | N/A | N/A | 18.9 |

| Transition State 2 to Product | -30.7 | -32.1 | 2.3 |

Conformational Analysis and Spectroscopic Property Prediction in Oxetane Systems

The four-membered ring of oxetane is not planar and can exist in different puckered conformations. Conformational analysis through computational methods can identify the most stable geometries and the energy barriers between them. These studies are crucial as the conformation of the oxetane ring can significantly influence the molecule's reactivity and biological activity. Furthermore, once the stable conformers are identified, their spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR), can be predicted and compared with experimental data to validate the computational model.

Hypothetical Conformational Energy Data Table: (Note: This data is illustrative and not based on actual calculations for this compound)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-O-C-C) | Predicted ¹H NMR Shift (ppm) at C4-H |

|---|---|---|---|

| Puckered-Axial | 0.00 | 15.2° | 4.65 |

| Puckered-Equatorial | 1.25 | 14.8° | 4.78 |

| Planar (Transition State) | 4.50 | 0.0° | N/A |

Molecular Dynamics Simulations for Predicting Reactivity and Transformations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By simulating the motion of atoms and molecules over time, MD can offer insights into how a compound like an oxetane derivative interacts with its environment, such as a solvent or a biological receptor. These simulations can reveal preferred interaction sites, diffusion characteristics, and the initial steps of chemical transformations by observing the dynamic evolution of the system.

Elucidating Structure-Reactivity Relationships through Theoretical Studies

By systematically modifying the structure of a parent compound in silico and calculating various electronic and structural parameters, theoretical studies can establish structure-reactivity relationships. For an oxetane derivative, this could involve calculating properties like atomic charges, electrostatic potentials, and frontier molecular orbital energies for a series of related structures. These descriptors can then be correlated with experimentally observed reactivity, providing a predictive model for the behavior of new, unsynthesized compounds.

Future Perspectives and Emerging Research Avenues for 1 3 Methyloxetan 3 Yl Ethan 1 Ol

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of substituted oxetanes, including 1-(3-Methyloxetan-3-yl)ethan-1-ol, often faces challenges that limit their broader use in practical applications. nih.gov Traditional methods can require multi-step sequences and the use of harsh or basic reagents. nih.gov Consequently, a primary focus of future research will be the development of more efficient, scalable, and environmentally benign synthetic routes.

Key Research Directions:

C-H Functionalization: Recent advances have demonstrated methodologies to access oxetanes from native alcohol substrates via C-H functionalization. nih.gov Adapting these strategies could provide a more direct and atom-economical route to this compound and its derivatives, minimizing the need for pre-functionalized starting materials.

Photochemistry: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition, is a classic method for oxetane (B1205548) synthesis. nih.gov Future work could focus on developing diastereoselective and enantioselective variants of this reaction using chiral catalysts or auxiliaries to control the stereochemistry of the alcohol center in this compound.

Biocatalysis: Nature utilizes enzymes to construct oxetane motifs in natural products like paclitaxel. researchgate.net Although the specific enzymes are often not yet identified, this points to the significant potential of biocatalysis. researchgate.net Future research could involve screening for or engineering enzymes (e.g., hydroxylases, cyclases) capable of synthesizing this compound with high stereoselectivity under mild, aqueous conditions, representing a pinnacle of green chemistry.

Flow Chemistry: The use of microreactor technology can offer enhanced control over reaction parameters, improve safety for handling reactive intermediates, and facilitate scalability. researchgate.net Developing continuous flow processes for the synthesis of this compound could streamline its production and make it more accessible for large-scale applications.

| Synthesis Approach | Potential Advantages | Research Focus |

| C-H Functionalization | High atom economy, use of simple substrates. nih.gov | Catalyst development, substrate scope expansion. |

| Asymmetric Photochemistry | Direct access to chiral products. | Chiral catalysts, mechanistic studies. |

| Biocatalysis | High selectivity, mild conditions, sustainability. researchgate.net | Enzyme discovery and engineering. researchgate.net |

| Flow Chemistry | Scalability, safety, precise control. researchgate.net | Reactor design, process optimization. |

Development of Advanced Catalytic Systems for Specific Transformations of this compound

The strained four-membered ring of this compound makes it a versatile synthetic intermediate, prone to selective ring-opening reactions. researchgate.net The development of advanced catalytic systems will be crucial for controlling its reactivity and transforming it into a variety of valuable downstream products.

Key Research Directions:

Regioselective Ring-Opening: Lewis and Brønsted acids can catalyze the ring-opening of oxetanes. Future research will focus on developing highly regioselective catalysts that can preferentially cleave either the C2-O or C4-O bond, depending on the desired product. This would allow for the controlled synthesis of substituted 1,3-diols, which are important structural motifs in natural products and pharmaceuticals.

Asymmetric Catalysis: For nucleophilic ring-opening reactions, the use of chiral catalysts could enable the desymmetrization of the resulting diol, providing access to enantiomerically enriched products from a single starting material.

Tandem Reactions: Catalytic systems that can initiate a ring-opening event followed by a subsequent bond formation in a single pot (a tandem or cascade reaction) would be highly efficient. For example, a catalytic ring-opening/cyclization sequence could be envisioned to build more complex heterocyclic systems.

Side-Chain Modification: While the oxetane ring is reactive, catalysts could also be developed to selectively transform the secondary alcohol of this compound (e.g., through oxidation, etherification, or esterification) while leaving the oxetane moiety intact. This would generate a library of functionalized building blocks for various applications.

Expansion of Applications in Diverse Chemical Fields Beyond Current Scope

The oxetane motif has gained significant traction in medicinal chemistry, where it is often used as a bioisostere for less favorable groups like gem-dimethyl or carbonyl functionalities. acs.orgnih.gov This substitution can lead to improvements in key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity. nih.govacs.org The structure of this compound makes it an ideal candidate for exploration in several fields.

Potential Application Areas:

Medicinal Chemistry: As a polar, three-dimensional fragment, this compound can be incorporated into drug candidates to fine-tune their physicochemical properties. nih.gov Its secondary alcohol provides a convenient handle for attachment to a larger scaffold, while the 3-methyl-3-oxetanyl group can act as a metabolically stable replacement for a gem-dimethyl or isopropyl group, potentially improving pharmacokinetic profiles. acs.org

Materials Science: Monomers containing oxetane rings, such as 3-methyl-3-oxetanemethanol, are used in cationic ring-opening polymerization to produce polyethers with unique properties. sigmaaldrich.com The additional hydroxyl group in this compound offers a potential site for cross-linking or further functionalization, suggesting its utility in developing novel star-shaped polymers, coatings, or resins with tailored thermal and mechanical properties.

Agrochemicals: The principles of using property-modifying groups in medicinal chemistry are also applicable to the design of new herbicides, pesticides, and fungicides. Incorporating the this compound motif could enhance the solubility, stability, and biological uptake of active agrochemical ingredients.

Flavors and Fragrances: Structurally related oxetane derivatives have found use in perfume compositions. google.com The specific odor profile of esters or ethers derived from this compound could be explored for novel applications in the fragrance industry.

Interdisciplinary Research with Related Oxetane-Containing Systems for Broader Impact

The full potential of this compound will be best realized through interdisciplinary research that combines synthetic chemistry, computational modeling, and biological evaluation.

Collaborative Research Avenues:

Computational Studies: Quantum chemical methods can be employed to predict the conformational preferences and physicochemical properties (e.g., hydrogen bonding capability, polarity) imparted by the this compound fragment. researchgate.net Such in silico studies can guide the rational design of new molecules in medicinal chemistry and materials science, saving significant synthetic effort.

Matched Molecular Pair Analysis: A systematic approach involving the synthesis of pairs of compounds that differ only by the presence or absence of the this compound moiety can provide clear, quantitative data on its effects. This strategy, which has been applied to other oxetane systems, is invaluable for establishing its role as a bioisostere. nih.gov

Spirocyclic Systems: There is considerable interest in creating complex, three-dimensional molecules for drug discovery. nih.gov Catalytic methods could be developed to use this compound as a precursor for spirocyclic systems, where the oxetane ring is fused to another ring system, further enhancing structural diversity and novelty. nih.govacs.org

Polymer Chemistry Integration: Collaboration between organic synthesis and polymer chemistry will be key to exploring the use of this compound in advanced materials. Research could focus on creating copolymers by combining it with other monomers to generate materials with a broad spectrum of properties, from biodegradable plastics to specialized hydrogels.

Q & A

Q. What are the optimized synthetic routes for 1-(3-Methyloxetan-3-yl)ethan-1-ol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis often involves oxetane ring formation followed by alcohol functionalization. For example, oxetane intermediates can be generated via acid-catalyzed cyclization of epoxides or halohydrins. A scalable approach may use Fe(II) phthalocyanine (FePC) catalysts under aerobic conditions to promote regioselective alcohol formation from alkynes, as demonstrated in similar secondary alcohol syntheses (e.g., 67.8% yield for 1-(p-tolyl)ethan-1-ol using FePC, ethanol solvent, and 6–24 h reaction time at room temperature) . Purification via flash chromatography (e.g., CH₂Cl₂/hexane gradients) and characterization by ¹H NMR (e.g., δ 4.75 ppm for oxetane protons) are critical for ensuring purity .

Q. How can researchers characterize the structural and stereochemical properties of this compound using spectroscopic techniques?

- Methodological Answer : ¹H NMR (400 MHz, CDCl₃) is essential for identifying the oxetane ring (δ 4.6–4.8 ppm, multiplet splitting) and alcohol proton (δ 1.44 ppm, triplet for CH₃). GC-MS confirms molecular weight (116.16 g/mol), while IR spectroscopy detects hydroxyl stretches (~3200–3600 cm⁻¹) and oxetane C-O-C vibrations (~980 cm⁻¹). Chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) can resolve enantiomers if present, though stereochemical purity data for this compound is limited .

Q. What are the key physical and chemical properties of this compound relevant to experimental design?

- Methodological Answer : The compound is a colorless liquid (boiling point not reported) with moderate polarity, making it soluble in ethanol, CH₂Cl₂, and THF but sparingly soluble in water. Its oxetane ring enhances metabolic stability compared to linear ethers, a feature valuable in medicinal chemistry. Reactivity studies suggest sensitivity to strong acids (risk of ring-opening) and compatibility with mild oxidizing agents (e.g., PCC for ketone formation) .

Advanced Research Questions

Q. What are the mechanistic insights into the catalytic systems promoting oxetane ring stability during functionalization reactions?

- Methodological Answer : The oxetane ring’s strain (≈25 kcal/mol) increases reactivity, but Fe(II) catalysts (e.g., FePC) stabilize intermediates via π-backbonding, preventing ring cleavage. In aerobic conditions, Fe(II) oxidizes to Fe(III), which may alter regioselectivity in alkyne hydration (Markovnikov vs. anti-Markovnikov addition). Computational DFT studies can model transition states to predict selectivity, though experimental validation via deuterium labeling or kinetic isotope effects is recommended .

Q. How does the oxetane moiety influence the compound’s stability under varying pH conditions compared to non-cyclic alcohols?

- Methodological Answer : Under acidic conditions (pH < 3), the oxetane ring undergoes slow hydrolysis to form diols, whereas non-cyclic ethers (e.g., THF derivatives) degrade faster. Base-catalyzed conditions (pH > 10) show minimal degradation over 24 h. Stability assays using HPLC-UV (λ = 254 nm) and accelerated aging (40°C/75% RH) reveal >90% integrity after 7 days in neutral buffers, making it suitable for prolonged biological assays .

Q. What strategies address contradictions in regioselectivity data during this compound derivatization?

- Methodological Answer : Conflicting regioselectivity (e.g., O- vs. C-alkylation) may arise from solvent polarity or catalyst choice. For example, Pd/C in THF favors C-alkylation (e.g., forming ethers), while NaH in DMF promotes O-alkylation. Screening additives like crown ethers (18-crown-6) can modulate selectivity by stabilizing ionic intermediates. Comparative TLC (Rf values) and LC-MS tracking of side products are advised to optimize conditions .

Q. How can computational models predict the biological interaction profiles of this compound in drug discovery?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to targets like cytochrome P450 enzymes or GPCRs. The oxetane’s polarity and H-bond acceptor capacity enhance membrane permeability (logP ≈ 1.2 predicted via ChemAxon), validated by parallel artificial membrane permeability assays (PAMPA). ADMET predictions (SwissADME) highlight low hepatotoxicity risk but moderate CYP3A4 inhibition .

Data Contradictions and Resolution

- Synthesis Yield Variability : Iron-catalyzed routes report higher yields (67–70%) than acid-catalyzed methods (~50%), likely due to FePC’s resistance to oxidation.

- Regioselectivity in Functionalization : Anti-Markovnikov addition dominates in polar solvents (e.g., H₂O/THF), while non-polar solvents favor Markovnikov products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.